2,2,2-trichloro-N-[(2-nitrophenyl)carbamoyl]acetamide
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Overview
Description
2,2,2-Trichloro-N-[(2-nitrophenyl)carbamoyl]acetamide is an organic compound with the molecular formula C8H5Cl3N2O3 It is known for its unique chemical structure, which includes a trichloromethyl group and a nitrophenyl carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-N-[(2-nitrophenyl)carbamoyl]acetamide typically involves the reaction of 2-nitroaniline with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-N-[(2-nitrophenyl)carbamoyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trichloromethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino derivatives, substituted acetamides, and other functionalized compounds.
Scientific Research Applications
2,2,2-Trichloro-N-[(2-nitrophenyl)carbamoyl]acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-N-[(2-nitrophenyl)carbamoyl]acetamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the trichloromethyl group can undergo nucleophilic substitution. These interactions can lead to the formation of reactive intermediates that exert various effects on biological systems and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trichloro-N-(2,3-dichlorophenyl)acetamide
- 2,2,2-Trichloro-N-(2-nitrophenyl)acetamide
Uniqueness
2,2,2-Trichloro-N-[(2-nitrophenyl)carbamoyl]acetamide is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. The presence of both trichloromethyl and nitrophenyl groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
2,2,2-trichloro-N-[(2-nitrophenyl)carbamoyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl3N3O4/c10-9(11,12)7(16)14-8(17)13-5-3-1-2-4-6(5)15(18)19/h1-4H,(H2,13,14,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHRZGRLOABUIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC(=O)C(Cl)(Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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